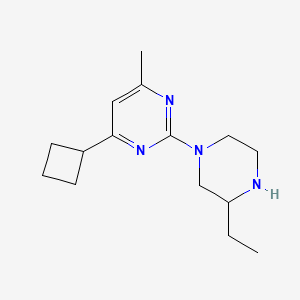![molecular formula C25H25N3O3 B5478482 N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B5478482.png)
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective and acetylcholinesterase inhibitory properties. This particular compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide typically involves the reaction of 4-methoxyphenylpiperazine with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective effects and potential to inhibit acetylcholinesterase, making it a candidate for Alzheimer’s disease treatment.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- **1-(2-Methoxyphenyl)piperazine
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide stands out due to its specific structural features that confer unique pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotective effects makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-31-21-13-11-20(12-14-21)27-15-17-28(18-16-27)25(30)22-9-5-6-10-23(22)26-24(29)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGTXBGQDQVBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,8aR*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5478404.png)
![4,6-Dimethyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B5478415.png)
![N-cyclopropyl-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinecarboxamide](/img/structure/B5478418.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5478421.png)

![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-(2-methylphenyl)acetohydrazide](/img/structure/B5478450.png)
![2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5478451.png)

![(5Z)-3-benzyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5478474.png)
![6-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]-3-(4-hydroxycyclohexyl)-1H-benzimidazol-2-one](/img/structure/B5478478.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5478488.png)

![4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}-2-METHYLBUT-3-YN-2-OL](/img/structure/B5478505.png)
